4-(2-Hydroxyethoxy)benzaldehyde
Overview
Description
4-(2-Hydroxyethoxy)benzaldehyde is a compound that is structurally related to various benzaldehydes and hydroxybenzaldehydes, which have been studied for their chemical properties and reactivity. While the specific compound 4-(2-Hydroxyethoxy)benzaldehyde is not directly mentioned in the provided papers, insights can be drawn from related research on compounds such as 4-hydroxybenzaldehyde and its derivatives. These compounds are known for their involvement in biological systems and their potential for forming various chemical products through synthetic routes .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include protection of hydroxyl groups, condensation reactions, and the use of reagents like Vilsmeier reagents or arylmagnesium bromides . For example, 4-hydroxybenzaldehyde derivatives can be synthesized through the protection of phenol hydroxyl groups, followed by reactions such as Vilsmeier-Haack formylation and subsequent deprotection steps . Additionally, the synthesis of azo-benzoic acids from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes demonstrates the versatility of hydroxybenzaldehydes as precursors for more complex molecules .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be characterized using techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . For instance, the structure of 4-hydroxy-benzaldehyd-thiosemicarbazide was elucidated using single-crystal X-ray diffraction, revealing a triclinic space group and the presence of intermolecular hydrogen bonding . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions, including condensation with primary amines to form benzoxazines , Diels-Alder reactions to produce α-(hydroxymethyl)benzaldehydes , and reactions with thiosemicarbazide to form Schiff bases . The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, as well as the solvent and pH conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can affect the compound's melting point, solubility, and emissive properties . The regioselective protection of hydroxyl groups can also be used to modify the reactivity and stability of these compounds .
Scientific Research Applications
Chemical Synthesis and Structure Analysis
4-(2-Hydroxyethoxy)benzaldehyde has been explored in the context of chemical synthesis and structural analysis. Lucchesini et al. (1995) studied the acid-catalyzed acetalization of 2,6-bis(2-hydroxyethoxy)benzaldehyde, leading to the formation of new 2,3-dihydro-5H-1,4-benzodioxepin derivatives and a fourteen-membered tetraoxgenated macrocycle (Lucchesini et al., 1995). Additionally, Burkhart and Ritter (2015) synthesized monomers containing benzaldehyde units, including 4-(2-hydroxyethoxy)benzaldehyde, by esterification, and utilized them in free-radical copolymerization (Burkhart & Ritter, 2015).
Photocatalytic Oxidation
Research by Marotta et al. (2011) focused on the selective oxidation of benzyl alcohol to benzaldehyde in an aqueous solution under acidic conditions using a photocatalytic system. This study is significant for understanding the oxidation processes related to benzaldehyde derivatives (Marotta et al., 2011).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis and catalysis. For instance, Swayze (1997) investigated the use of benzaldehyde derivatives, including 4-hydroxybenzaldehyde, as linkers for solid-phase organic synthesis, showcasing its versatility in organic chemistry applications (Swayze, 1997).
Polymer Chemistry
The work by Ishida et al. (2010) highlighted the use of 4-(alkoxysilyl)benzaldehyde, derived from 4-(2-hydroxyethoxy)benzaldehyde, in the synthesis and properties of tetrakis[4-(alkoxysilyl)phenyl]porphyrins, indicating its importance in polymer chemistry (Ishida et al., 2010).
Safety And Hazards
4-(2-Hydroxyethoxy)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
4-(2-hydroxyethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGTEZSUNFOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066755 | |
Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)benzaldehyde | |
CAS RN |
22042-73-5 | |
Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22042-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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